molecular formula C17H21N3O2 B2597864 (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone CAS No. 2034285-87-3

(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone

Cat. No. B2597864
CAS RN: 2034285-87-3
M. Wt: 299.374
InChI Key: CMEYYVOKINSXMJ-UHFFFAOYSA-N
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Description

This compound belongs to a class of organic compounds known as 1,2,4-oxadiazoles . These are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities .


Synthesis Analysis

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . A few drops of glacial acetic acid were added to a solution of substituted benzaldehyde and compound 2 in 1,4-dioxane, and the reaction mixture was refluxed for 5–6 h, poured into cold water, and the crystals that formed were filtered off, washed with water, and recrystallized from absolute ethanol to obtain the target product .

Scientific Research Applications

Synthesis Methods

A study by Kaur and Kumar (2018) describes an efficient one-pot synthetic procedure for a related compound, 4-(tert-butyl)-1H-pyrrol-3-ylmethanone, using acetophenone and trimethylacetaldehyde. This method highlights an economical approach to synthesize pyrrole derivatives with good yields, suggesting the versatility of related compounds in synthetic organic chemistry Kaur & Kumar, 2018.

Antimicrobial Activity

Kumar et al. (2012) synthesized a series of compounds with a core structure similar to the query chemical, demonstrating good antimicrobial activity comparable to standard drugs ciprofloxacin and fluconazole. This indicates potential applications in the development of new antimicrobial agents Kumar, Meenakshi, Kumar, & Kumar, 2012.

Antitumor Activity

Maftei et al. (2013) focused on the synthesis and antitumor activity of novel 1,2,4-oxadiazole natural product analogs, revealing compound 7's potent mean IC50 value of approximately 9.4 µM against a panel of 11 cell lines. This highlights the potential therapeutic applications of such compounds in cancer treatment Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013.

Optical Properties and Material Applications

Volpi et al. (2017) explored the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by their optical properties, including absorption and fluorescence spectra. These findings indicate potential uses in developing luminescent materials Volpi, Magnano, Benesperi, Saccone, Priola, Gianotti, Milanesio, Conterosito, Barolo, & Viscardi, 2017.

Molecular Structure and Physicochemical Properties

Huang et al. (2021) detailed the synthesis, crystal structure, and DFT study of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound. Their work provided insights into the physicochemical properties and molecular structures, which could inform the design of molecules with desired properties Huang, Yang, Wu, Yang, Chen, Chai, & Zhao, 2021.

Mechanism of Action

Target of Action

The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(4-(tert-butyl)phenyl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .

Mode of Action

This compound interacts with GPBAR1 as a non-steroidal agonist . This interaction induces the mRNA expression of the GPBAR1 target gene pro-glucagon . The compound shows high selectivity over other bile acid receptors such as FXR, LXRα, LXRβ, and PXR, and the related receptors PPARα and PPARγ .

Biochemical Pathways

The activation of GPBAR1 by this compound affects multiple metabolic pathways . In intestinal enteroendocrine L cells, it stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity . In brown adipose tissue and muscle, GPBAR1 locally stimulates thyroid hormone-mediated thermogenesis, thereby enhancing energy expenditure .

Pharmacokinetics

The study suggests that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .

Result of Action

The molecular and cellular effects of this compound’s action include the induction of mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . It also stimulates thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle, enhancing energy expenditure .

properties

IUPAC Name

(4-tert-butylphenyl)-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-17(2,3)14-6-4-12(5-7-14)16(21)20-9-8-13(10-20)15-18-11-22-19-15/h4-7,11,13H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMEYYVOKINSXMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)C3=NOC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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